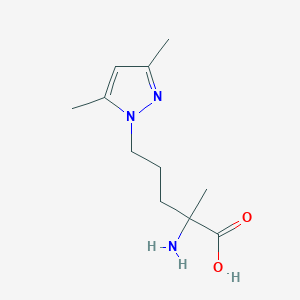
2-Amino-5-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylpentanoic acid is a complex organic compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylpentanoic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through the reaction of hydrazine with a diketone, followed by subsequent functionalization to introduce the amino and methyl groups. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the formation of the pyrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the pyrazole ring or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Scientific Research Applications
2-Amino-5-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Amino-5-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The amino and methyl groups can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetic acid
- 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol
Uniqueness
2-Amino-5-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylpentanoic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of both amino and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
2-amino-5-(3,5-dimethylpyrazol-1-yl)-2-methylpentanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-8-7-9(2)14(13-8)6-4-5-11(3,12)10(15)16/h7H,4-6,12H2,1-3H3,(H,15,16) |
InChI Key |
YPNXHJHJNMQKQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCCC(C)(C(=O)O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,5S)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13643189.png)

![(R)-4,4'-Diiodo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B13643202.png)
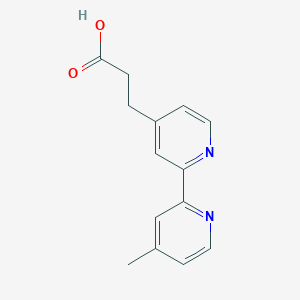




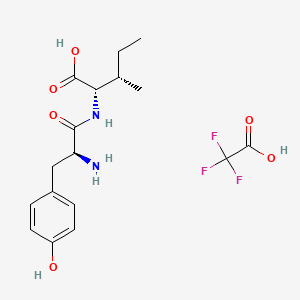
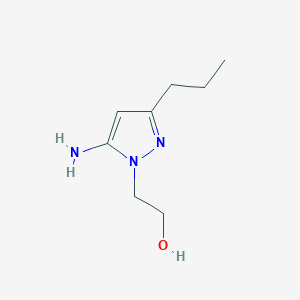

![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(3-fluoro-[1,1'-biphenyl]-4-carboxylic acid)](/img/structure/B13643259.png)
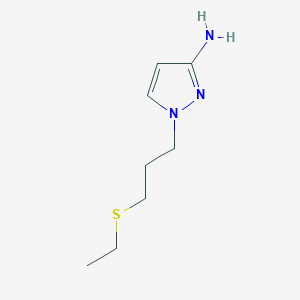
![3-Bromo-5-(tert-butyl)-2-methylbenzo[b]thiophene](/img/structure/B13643271.png)
